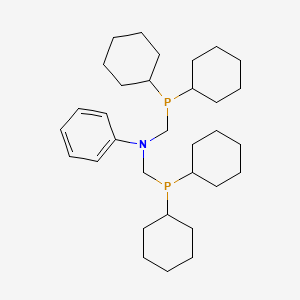
N,N-Bis((dicyclohexylphosphino)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis((dicyclohexylphosphino)methyl)aniline is a chemical compound with the molecular formula C32H53NP2. It is a non-chiral aminophosphine ligand, often used in various chemical reactions and industrial applications. This compound is known for its stability and effectiveness in catalysis, making it a valuable component in many scientific and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((dicyclohexylphosphino)methyl)aniline typically involves the reaction of aniline with dicyclohexylphosphine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The process can be summarized as follows:
- Aniline is reacted with dicyclohexylphosphine.
- A base, such as sodium hydride, is added to facilitate the reaction.
- The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
- The product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis((dicyclohexylphosphino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
N,N-Bis((dicyclohexylphosphino)methyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Bis((dicyclohexylphosphino)methyl)aniline involves its role as a ligand in catalysis. The compound coordinates with metal centers, facilitating various chemical transformations. The phosphine groups donate electron density to the metal center, stabilizing the transition state and lowering the activation energy of the reaction. This enhances the efficiency and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Bis(dicyclohexylphosphino)methane: Another phosphine ligand with similar applications in catalysis.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: A related compound used in cross-coupling reactions.
Bis(diphenylphosphino)methane: A phosphine ligand with different steric and electronic properties.
Uniqueness
N,N-Bis((dicyclohexylphosphino)methyl)aniline is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .
Properties
Molecular Formula |
C32H53NP2 |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
N,N-bis(dicyclohexylphosphanylmethyl)aniline |
InChI |
InChI=1S/C32H53NP2/c1-6-16-28(17-7-1)33(26-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1,6-7,16-17,29-32H,2-5,8-15,18-27H2 |
InChI Key |
DSFHDQLODFOHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CN(CP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


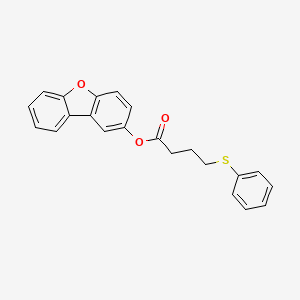
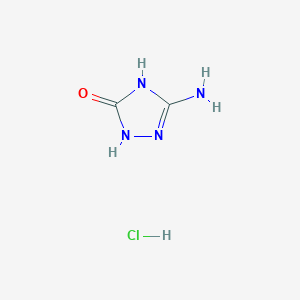

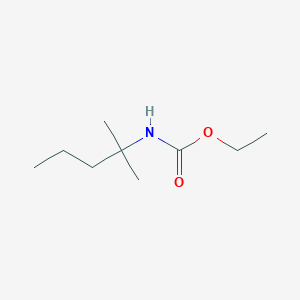
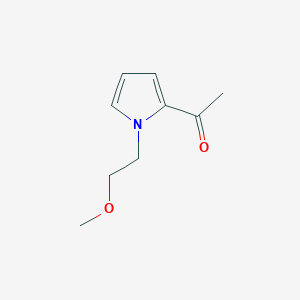
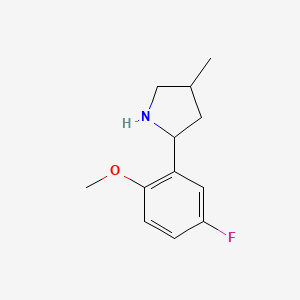
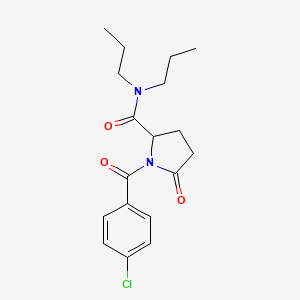
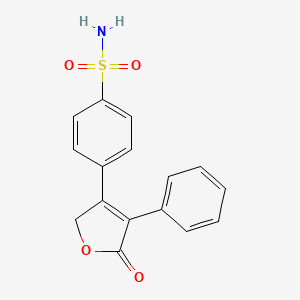
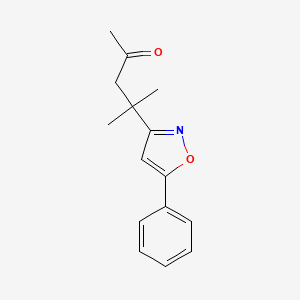
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
